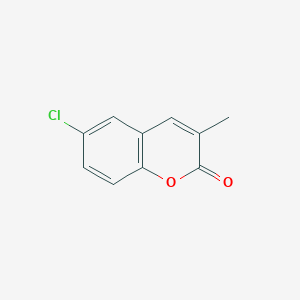
6-Chloro-3-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methyl-2H-chromen-2-one typically involves the chlorination of 3-methyl-2H-chromen-2-one. One common method includes the reaction of 3-methyl-2H-chromen-2-one with thionyl chloride in the presence of a catalyst. The reaction is carried out under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the 6th position .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
6-Chloro-3-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anticoagulant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, optical brighteners, and perfumes
Mécanisme D'action
The mechanism of action of 6-Chloro-3-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division.
Pathways Involved: It can modulate signaling pathways related to inflammation and apoptosis, contributing to its anti-inflammatory and anticancer effects.
Comparaison Avec Des Composés Similaires
6-Chloro-3-methyl-2H-chromen-2-one can be compared with other coumarin derivatives:
6-Methyl-2H-chromen-2-one: Lacks the chlorine atom, resulting in different biological activities.
6-Bromo-3-methyl-2H-chromen-2-one: The bromine atom can enhance certain properties, such as antimicrobial activity.
3-Methyl-2H-chromen-2-one: The absence of halogen atoms makes it less reactive in certain chemical reactions
Propriétés
Formule moléculaire |
C10H7ClO2 |
|---|---|
Poids moléculaire |
194.61 g/mol |
Nom IUPAC |
6-chloro-3-methylchromen-2-one |
InChI |
InChI=1S/C10H7ClO2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3 |
Clé InChI |
WBTXNHQYWCVKKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC(=C2)Cl)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















